molecular formula C6H7NO2 B1312489 3-methyl-1H-pyrrole-2-carboxylic Acid CAS No. 90724-57-5

3-methyl-1H-pyrrole-2-carboxylic Acid

Cat. No. B1312489
CAS RN: 90724-57-5
M. Wt: 125.13 g/mol
InChI Key: YIVHOQIKHMTVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-methyl-1H-pyrrole-2-carboxylic Acid” is a chemical compound with the molecular formula C6H7NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .


Synthesis Analysis

The synthesis of pyrrole derivatives has been extensively studied. For instance, the Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles . This method involves the condensation of primary amines with 1,4-diketones. Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “3-methyl-1H-pyrrole-2-carboxylic Acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a carboxylic acid group attached to the second carbon atom in the ring . The third carbon atom in the ring is substituted with a methyl group .


Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
    • The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
  • Synthesis of Diversely Functionalized Pyrroles

    • Ethyl-3-(allylamino)-3-phenylacrylate was treated with palladium catalyst under mild conditions in presence of molecular oxygen as the terminal oxidant, to form ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate .
    • Various diversely functionalized pyrroles were synthesized under catalyst-free condition by using ionic liquid .
  • Fungicides and Antibiotics

    • Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides and antibiotics .
    • They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Anti-Inflammatory and Cholesterol Reducing Drugs

    • Pyrrole subunit is also used in anti-inflammatory drugs and cholesterol reducing drugs .
  • Antitumor Agents

    • Pyrrole subunit is used in antitumor agents . They have shown potential in treating leukemia, lymphoma and myelofibrosis .
  • Synthesis of Cholecystokinin Antagonists and Benzopyran Antihypertensives

    • Pyrrole-2-carboxylic acid, a related compound, is employed in the synthesis of cholecystokinin antagonists and benzopyran antihypertensives .
  • HIV Inhibitors

    • Pyrrole compounds are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Organic Synthesis

    • Pyrrole-2-carboxylic acid, a related compound, arises in nature by dehydrogenation of the amino acid proline . It also arises by carboxylation of pyrrole . The ethyl ester of this acid is readily prepared from pyrrole .
  • Nanotechnology and Polymers

    • Carboxylic acids, including pyrrole-2-carboxylic acid, have applications in different areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification .

Future Directions

The future directions in the study of “3-methyl-1H-pyrrole-2-carboxylic Acid” and other pyrrole derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the wide range of natural sources and biological functions of pyrrole derivatives, they could be of interest in the development of new pharmaceuticals and other chemical products .

properties

IUPAC Name

3-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-3-7-5(4)6(8)9/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVHOQIKHMTVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427988
Record name 3-methyl-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-pyrrole-2-carboxylic Acid

CAS RN

90724-57-5
Record name 3-methyl-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2.0 g (14.37 mmol) of methyl 3-methyl-1H-pyrrole-2-carboxylate (purchased from Otava Chemicals®, cat. no. 1056278) were dissolved in 50 mL of methanol and 21.5 mL of a 2N aqueous solution of sodium hydroxide were added. The mixture was stirred at room temperature overnight and then at 60° C. for 20 hours. Then the methanol was evaporated in vacuum and the remaining aqueous solution was neutralized with 21.5 mL of a 2N solution of hydrochloric acid. The product was extracted with a 95:5 mixture of chloroform/methanol and the organic phase was washed with brine, dried over magnesium sulphate, filtered and evaporated under vacuum. 1.38 g (77% yield) of the title compound was obtained as a brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

Methyl 3-methyl-1H-pyrrole-2-carboxylate (10 g, 0.07 mol, purchased at Aurora Building Blocks, reference number A00.567.027) was dissolved in 200 mL methanol and a solution of sodium hydroxide (2N, 108 mL, 0.22 mol) was added. The mixture was heated at 60° C. overnight. The solvent was evaporated and the residue was acidified to pH 2-3 with 2N hydrochloric acid. A white precipitate was formed and filtered and washed with cool water. The solid was dried in a vacuum oven to give 6.97 g (77% yield) of the desired compound. Purity 100%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-pyrrole-2-carboxylic Acid
Reactant of Route 2
3-methyl-1H-pyrrole-2-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
3-methyl-1H-pyrrole-2-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
3-methyl-1H-pyrrole-2-carboxylic Acid
Reactant of Route 5
3-methyl-1H-pyrrole-2-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
3-methyl-1H-pyrrole-2-carboxylic Acid

Citations

For This Compound
31
Citations
MR Silva, A Sobral, JA Silva, AC Santos… - Journal of Chemical …, 2007 - Springer
… 3-Methyl-1H-Pyrrole-2-Carboxylic Acid Benzyl Ester The title compound 4-benzyl-5-methoxymethyl-3-methyl-1H-pyrrole-2-carboxylic acid … -3-methyl-1H-pyrrole-2-carboxylic acid benzyl …
Number of citations: 13 link.springer.com
T Jarvis, CJ Saint-Louis, AR Fisch, KL Barnes, D Dean… - Tetrahedron, 2018 - Elsevier
Pyrrole β-amides are useful building blocks for the preparation of novel molecular architectures that can be used in supramolecular chemistry and sensor development. Under basic …
Number of citations: 4 www.sciencedirect.com
LF Tietze, G Kettschau, K Heitmann - Synthesis, 1996 - thieme-connect.com
… carboxylic Acid Ethyl Ester (8 a): To a stirred suspension of NaH (258 mg of a 60% suspension in oil, 6.45 mmol) in anhyd THF (50 mL) was added 3-methyl-1Hpyrrole-2-carboxylic acid …
Number of citations: 33 www.thieme-connect.com
LK Blasdel, DE Lee, B Sun, AG Myers - Bioorganic & medicinal chemistry …, 2013 - Elsevier
… investigated Mukaiyama aldol addition reactions of cyclohexane-carboxaldehyde with a number of esters derived from 5-tert-butyldimethylsilyloxy-3-methyl-1H-pyrrole-2-carboxylic acid …
Number of citations: 7 www.sciencedirect.com
G Ravindra, RS Ranganayaki… - Chemistry & …, 2004 - Wiley Online Library
… The presence of β-MePro ( (2S,3S)-2,3,4,5-tetrahydro-3-methyl-1H-pyrrole-2carboxylic acid) in isaridin B, established in the present study, is particularly noteworthy. The assignment of …
Number of citations: 43 onlinelibrary.wiley.com
SE Boiadjiev, DA Lightner - Monatshefte für Chemie/Chemical Monthly, 2005 - Springer
… , dipyrrinone-based compounds were inspired by the observation of Clezy and Liepa [8] that acid-catalyzed condensation of 4-acetyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid with …
Number of citations: 9 link.springer.com
BB Tu, DA Lightner - Journal of heterocyclic chemistry, 2003 - Wiley Online Library
An etiobilirubin‐IIβ analog with the central C(10) CH 2 group replaced by a diacetylene unit (1) was synthesized by base‐catalyzed condensation of bis‐[3‐methyl‐4‐ethyl‐5‐…
Number of citations: 17 onlinelibrary.wiley.com
LD Bratton, B Auerbach, C Choi, L Dillon… - Bioorganic & medicinal …, 2007 - Elsevier
In an effort to identify hepatoselective inhibitors of HMG-CoA reductase, two series of pyrroles were synthesized and evaluated. Efforts were made to modify (3R,5R)-7-[3-(4-fluorophenyl…
Number of citations: 42 www.sciencedirect.com
JT Gupton, A Shimozono, E Crawford, J Ortolani… - Tetrahedron, 2018 - Elsevier
Highly functionalized pyrroles with appropriate regiochemical functionality represent an important class of marine natural products and potential drug candidates. We describe herein a …
Number of citations: 6 www.sciencedirect.com
Z Li, S Xiao, Y Yang, C Chen, T Lu… - Journal of medicinal …, 2020 - ACS Publications
The bromodomain and extra-terminal (BET) family proteins have recently emerged as promising drug targets for cancer therapy. In this study, identification of an 8-methyl-pyrrolo[1,2-a]…
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.